
Buten-2-yl (3-methylbutoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buten-2-yl (3-methylbutoxy)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. This compound is known for its unique structure, which includes an ester functional group, making it a valuable substance in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Buten-2-yl (3-methylbutoxy)acetate typically involves the esterification of acetic acid with 2-(3-methylbutoxy)-2-buten-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Buten-2-yl (3-methylbutoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(3-methylbutoxy)-2-buten-1-ol and acetic acid.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or amides depending on the nucleophile used.
科学的研究の応用
Buten-2-yl (3-methylbutoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials due to its reactivity and versatility.
作用機序
The mechanism of action of Buten-2-yl (3-methylbutoxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The compound’s reactivity allows it to modify other molecules, potentially leading to changes in their function and activity.
類似化合物との比較
Similar Compounds
Buten-2-yl (3-methylbutoxy)acetate: Unique due to its specific ester structure and reactivity.
Acetic acid, 2-(3-methylbutoxy)-, 2-buten-1-yl ether: Similar structure but different functional group, leading to different reactivity and applications.
Acetic acid, 2-(3-methylbutoxy)-, 2-buten-1-yl amide: Contains an amide group instead of an ester, resulting in different chemical properties.
Uniqueness
This compound stands out due to its specific ester functional group, which imparts unique reactivity and versatility in various chemical reactions. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
72894-11-2 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
but-2-enyl 2-(3-methylbutoxy)acetate |
InChI |
InChI=1S/C11H20O3/c1-4-5-7-14-11(12)9-13-8-6-10(2)3/h4-5,10H,6-9H2,1-3H3 |
InChIキー |
HAQZXWILUDCVSQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(=O)COCCC(C)C |
正規SMILES |
CC=CCOC(=O)COCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


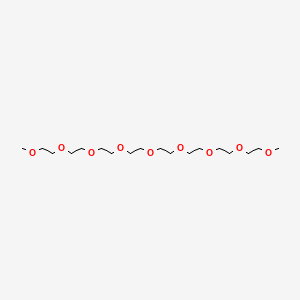
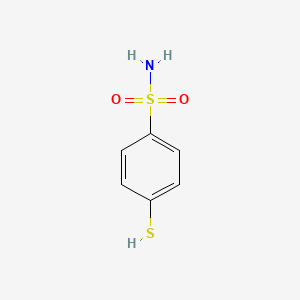
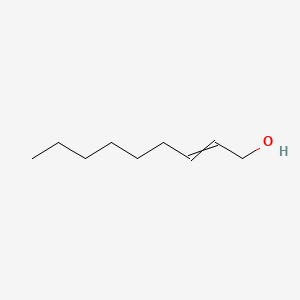
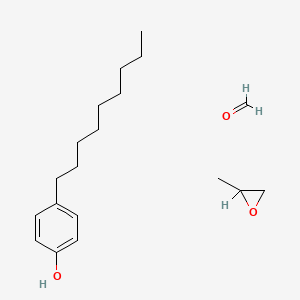
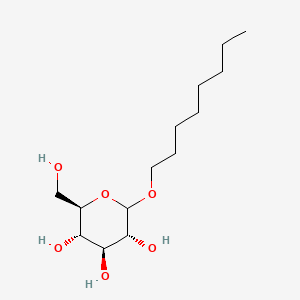
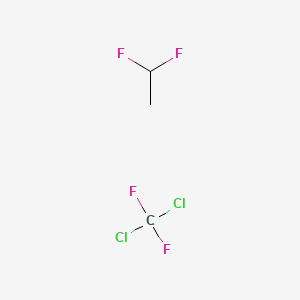
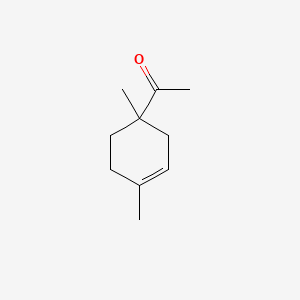

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)
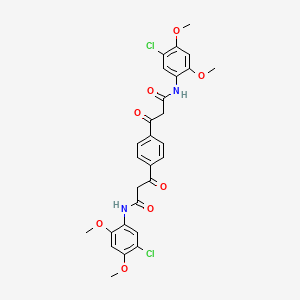



![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)
